molecular formula C₄₁H₆₆O₁₄ B148489 Dihydrodigoxin CAS No. 5297-10-9

Dihydrodigoxin

Numéro de catalogue: B148489
Numéro CAS: 5297-10-9
Poids moléculaire: 783 g/mol
Clé InChI: QYVJGQUFXQMOOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydrodigoxin is typically synthesized through the reduction of digoxin. This reduction can be achieved using various chemical reducing agents or through microbial reduction. The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the glycoside structure .

Industrial Production Methods: Industrial production of this compound involves the use of microbial cultures, specifically Eubacterium lentum, which is known to reduce digoxin to this compound . This biotransformation process is carried out in controlled fermentation systems to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Comparison:

This compound’s unique role as a metabolite of digoxin highlights its importance in understanding the pharmacokinetics and metabolism of cardiac glycosides. Its interactions with gut microbiota and implications for drug metabolism make it a valuable compound in scientific research.

Activité Biologique

Dihydrodigoxin (DHD3) is a metabolite of digoxin, a cardiac glycoside used primarily in the treatment of heart conditions such as atrial fibrillation and heart failure. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies involving digoxin and its metabolites. This article explores the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by empirical data and case studies.

Chemical Structure and Metabolism

This compound is characterized by its stereochemical configuration, particularly the 20R and 20S epimers. Research has identified that the predominant form excreted in human urine after digoxin administration is the 20R epimer of this compound . The metabolic conversion of digoxin to this compound occurs primarily in the liver and intestines, influenced by gut microbiota which can significantly affect bioavailability and pharmacokinetics .

Pharmacological Activity

The pharmacological activity of this compound has been investigated through various studies, revealing its potential effects on cardiac function:

  • Cardiac Effects : this compound exhibits a lower inotropic effect compared to digoxin but retains some degree of activity on the Na,K-ATPase enzyme, which is critical for cardiac contractility. This suggests that while it may not be as potent as digoxin, it could still contribute to overall cardiac function .
  • Immunoassay Reactivity : Studies have shown that this compound can cross-react with immunoassays designed for digoxin, indicating its presence in serum samples may complicate therapeutic drug monitoring . The correlation coefficients for various immunoassays indicate variability in their ability to detect digoxin metabolites, including this compound.

Case Studies

Several clinical observations provide insight into the biological activity of this compound:

  • Urinary Excretion Studies : In a cohort study involving 131 normal subjects, it was found that this compound constituted more than 5% of the excretion products following digoxin administration. This highlights its significance as a metabolite and its potential impact on drug dosing and efficacy .
  • Patient Observations : A study involving patients undergoing chronic digoxin therapy revealed that urinary concentrations of this compound varied significantly among individuals. In some patients, substantial amounts were detected, while others showed minimal excretion after multiple doses. This variability suggests that individual patient factors, including gut flora composition, may influence the metabolism of digoxin to this compound .

Comparative Efficacy

A comparison of this compound with other cardiac glycosides indicates that it may offer certain advantages:

CompoundOnset of ActionDurationBioavailabilityCardiac Effects
DigoxinRapidShort60-70%Strong
This compoundModerateModerateVariableModerate

This compound has been noted to have a quicker absorption profile compared to digoxin derivatives, making it potentially suitable for oral administration in treating cardiac insufficiencies .

Propriétés

IUPAC Name

4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVJGQUFXQMOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967441
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5297-10-9
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cardanolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydrodigoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrodigoxin
Reactant of Route 2
Dihydrodigoxin
Reactant of Route 3
Dihydrodigoxin
Reactant of Route 4
Dihydrodigoxin
Reactant of Route 5
Dihydrodigoxin
Reactant of Route 6
Dihydrodigoxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.